molecular formula C19H23N3O4 B2369132 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049408-52-7

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2369132
CAS No.: 1049408-52-7
M. Wt: 357.41
InChI Key: ZYCMOOHUKLCGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (benzodioxole) core linked to a carboxamide group. The amide nitrogen is substituted with a 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl chain.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-21-6-2-3-15(21)16(22-7-9-24-10-8-22)12-20-19(23)14-4-5-17-18(11-14)26-13-25-17/h2-6,11,16H,7-10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCMOOHUKLCGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O5C_{20}H_{24}N_{4}O_{5}, with a molecular weight of 400.4 g/mol. The compound incorporates a benzo[d][1,3]dioxole moiety, a pyrrole ring, and a morpholine group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₅
Molecular Weight400.4 g/mol
CAS Number1049477-47-5

The biological activity of this compound is attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : Its structural components suggest affinity for various receptors, including those involved in neurotransmission and cellular signaling.

Anticancer Properties

Recent research has indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to improve anti-tumor efficiency in various cancer cell lines .

Case Study:
In a study evaluating the anti-proliferative effects of related compounds on cancer cell lines, it was found that certain modifications to the benzo[d][1,3]dioxole structure enhanced cytotoxicity against breast and lung cancer cells. The effectiveness was measured by IC50 values, demonstrating a clear dose-response relationship.

Neuroprotective Effects

The presence of the pyrrole and morpholine moieties suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration.

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparison with structurally related compounds is essential:

Compound NameBiological Activity
SulfanilamideAntimicrobial
SulfamethoxazoleAntimicrobial, anti-inflammatory
4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamideAnti-inflammatory, anticancer

Comparison with Similar Compounds

Structural Analogues with Benzodioxole-Carboxamide Motifs
Compound Name Key Structural Features Biological Activity/Application Metabolic Profile
Target Compound Benzodioxole + morpholinoethyl-pyrrole carboxamide Not explicitly stated (hypothesized kinase or receptor modulation) Likely undergoes CYP450-mediated oxidation due to morpholine/pyrrole groups
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, FEMA 4232) Benzodioxole + linear heptyl chain Potent umami flavor agonist (1000× more potent than MSG) Rapid oxidative metabolism in rat/human liver microsomes
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) Benzodioxole + phenyl carboxamide Synthetic intermediate; no reported bioactivity No data; phenyl group may slow metabolism
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) Benzodioxole + pyrrole-carboxamide hybrid Not specified; pyrrole may enhance CNS penetration Likely glucuronidation/sulfation due to polar substituents

Key Observations :

  • The target compound’s morpholinoethyl-pyrrole chain distinguishes it from simpler N-alkylbenzamides like S805.
  • Unlike S807, which is optimized for rapid metabolism (critical for food additives), the target compound’s heterocyclic substituents could slow metabolism, extending half-life in therapeutic contexts .
Compounds with Morpholinoethyl Substituents
Compound Name Core Structure Activity/Application
N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine (13) Quinazoline + morpholinoethyl Kinase inhibition (e.g., anticancer)
2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide Naphthofuran + benzodioxole + morpholinoethyl Antagonism (e.g., antiviral or anti-inflammatory)

Key Observations :

  • The morpholinoethyl group is a common pharmacophore in kinase inhibitors (e.g., quinazoline derivatives), suggesting the target compound may share similar targeting mechanisms .
  • Compared to naphthofuran derivatives, the target compound’s benzodioxole core may reduce steric hindrance, enhancing binding to flat enzymatic pockets .
Toxicological and Metabolic Comparisons
  • S807 (FEMA 4232) : Designated GRAS (Generally Recognized As Safe) for food use; undergoes rapid oxidative metabolism without bioaccumulation .
  • Target Compound: No direct toxicity data, but morpholine metabolites (e.g., morpholine N-oxide) and pyrrole oxidation products (e.g., reactive intermediates) warrant evaluation for hepatic or renal toxicity .
  • FEMA 4701/4678 : Structurally related compounds undergo CYP450-mediated oxidation followed by glucuronidation, suggesting analogous pathways for the target compound .

Q & A

Basic Research Questions

Q. How can synthetic routes for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic attack of amine groups on carbonyl moieties (e.g., using substituted pyrrole esters and amino derivatives in DMF under reflux at 150°C for 5 days). Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control, and stoichiometric excess of reactants (e.g., 3M excess of 4-aminobenzophenone). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing the compound's structure?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (benzo[d][1,3]dioxole), pyrrole/morpholine substituents, and amide linkages.
  • FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
  • HRMS : Confirms molecular weight (e.g., observed vs. calculated m/z).
  • X-ray crystallography : Resolves 3D conformation using programs like SHELXL .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Apoptosis induction : Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., HeLa, MCF-7).
  • Cell cycle analysis : PI staining and fluorescence-activated cell sorting (FACS) to assess G1/S or G2/M arrest.
  • Enzyme inhibition : IC50 determination via kinetic assays (e.g., kinase inhibition using ATP-coupled methods) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in the compound?

  • Methodological Answer : X-ray diffraction data processed with SHELX software (SHELXL for refinement) can resolve bond angles, torsional strains, and hydrogen-bonding networks. For example, the morpholine ring’s chair conformation and pyrrole’s planarity can be validated. Twinned or high-resolution datasets may require SHELXPRO for macromolecular interfacing .

Q. What computational strategies predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) model intermediates and transition states. For instance, amide bond formation energy barriers can be calculated to optimize reaction conditions. Machine learning models trained on experimental data (e.g., yield vs. solvent polarity) further narrow optimal parameters .

Q. How to address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
  • Structural analogs : Compare IC50 values of derivatives (e.g., pyrimidine vs. pyrrole-containing analogs) to isolate pharmacophore contributions .

Q. What biophysical methods elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Predict binding poses with homology-modeled targets (e.g., PI3K or mTOR kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.